molecular formula C15H13N3OS B5534180 N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine

N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine

Cat. No.: B5534180
M. Wt: 283.4 g/mol
InChI Key: ZOLGQOQHZDHNGJ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine is a thiazole-2-amine derivative characterized by a central thiazole ring substituted with a pyridin-3-yl group at position 4 and a 4-methoxyphenyl group at the amino position. The methoxy group on the phenyl ring and the pyridine moiety contribute to its electronic and steric properties, influencing its binding affinity to biological targets such as tubulin .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-19-13-6-4-12(5-7-13)17-15-18-14(10-20-15)11-3-2-8-16-9-11/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLGQOQHZDHNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-299675 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed information is often available in specialized chemical synthesis literature.

Industrial Production Methods: Industrial production of WAY-299675 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as solid-phase extraction and chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: WAY-299675 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine exhibit promising anticancer properties. The thiazole and pyridine rings are known to interact with DNA and inhibit cell proliferation in various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole showed significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC3) by inducing apoptosis through the activation of caspases . The specific compound's mechanism involved the inhibition of key signaling pathways associated with cancer cell survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Thiazole derivatives have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

Case Study:

In a study conducted by researchers at the University of Mysore, various thiazole derivatives, including those related to this compound, were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including arthritis and cardiovascular disorders. Compounds containing thiazole rings have been studied for their anti-inflammatory properties.

Case Study:

Research published in Phytochemistry highlighted that specific thiazole derivatives could significantly reduce inflammation markers in animal models of arthritis. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study:

A publication in Neuroscience Letters explored the neuroprotective effects of thiazole derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds could mitigate cell death and promote neuronal survival by modulating antioxidant activity .

Table 2: Common Synthesis Steps

StepDescription
Step 1: CondensationForming thiazole from aldehydes and thiourea
Step 2: SubstitutionAttaching methoxyphenyl group through nucleophilic attack
Step 3: CyclizationCreating pyridine through cyclization reactions

Mechanism of Action

The mechanism of action of WAY-299675 involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Tubulin Inhibitors in the N,4-Diaryl-Thiazole-2-Amine Series

Several analogs of this compound have been synthesized and evaluated for antiproliferative activity. Key comparisons include:

N-(2,4-Dimethoxyphenyl)-4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine (Compound 10s)
  • Structure : Features three methoxy groups (2,4-dimethoxyphenyl on the amine, 4-methoxyphenyl on the thiazole).
  • Activity : Exhibits submicromolar IC50 values (0.12–0.34 μM) in human cancer cell lines (e.g., SGC-7901, MCF-7) due to enhanced tubulin polymerization inhibition. Molecular docking confirms binding to the colchicine site of tubulin .
  • Mechanism : Induces G2/M phase arrest and disrupts microtubule dynamics, similar to combretastatin A-4 (CA-4) .
N-(3,4,5-Trimethoxyphenyl)-4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine (Compound 10b)
  • Structure : Contains four methoxy groups (3,4,5-trimethoxyphenyl on the amine, 4-methoxyphenyl on the thiazole).
  • Activity : Moderate potency (IC50 ~1–2 μM), suggesting excessive methoxy substitution may reduce bioavailability or induce steric hindrance .
N-(2,6-Dimethylphenyl)-4-(Pyridin-3-yl)-1,3-Thiazol-2-Amine (Compound 51)
  • Structure : Replaces the 4-methoxyphenyl group with a 2,6-dimethylphenyl moiety.
  • Activity : Lower anticancer efficacy (IC50 >10 μM), highlighting the critical role of methoxy groups in tubulin binding .
MortaparibMild
  • Structure : Contains a 4-methoxyphenyl group and a triazole-thiophene substituent.
  • Activity : Dual inhibitor of Mortalin and PARP1, demonstrating antimigratory and pro-apoptotic effects in cancer cells. This underscores the impact of heterocyclic additions (e.g., triazole) on target specificity .
N-[4-(4-Nitrophenoxy)Phenyl]-4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine
  • Structure: Features a 4-nitrophenoxy substituent on the phenyl ring.
  • Activity : Exhibits potent anthelmintic and antibacterial activity, indicating that electron-withdrawing groups (e.g., nitro) broaden therapeutic applications beyond oncology .

Substituent Effects on Bioactivity

Compound Substituents (Amine/Thiazole) IC50 (μM) Primary Target
Target Compound 4-Methoxyphenyl / Pyridin-3-yl Data not reported Tubulin (Predicted)
10s 2,4-Dimethoxyphenyl / 4-Methoxyphenyl 0.12–0.34 Tubulin (Colchicine site)
10b 3,4,5-Trimethoxyphenyl / 4-Methoxyphenyl 1–2 Tubulin
Compound 51 2,6-Dimethylphenyl / Pyridin-3-yl >10 Undetermined
MortaparibMild 4-Methoxyphenyl / Triazole-Thiophene 5–30 (viability assay) Mortalin/PARP1

Key Observations :

  • Methoxy Positioning : Electron-donating methoxy groups at the 2- and 4-positions (10s) optimize tubulin binding, while bulkier substitutions (e.g., 3,4,5-trimethoxy in 10b) reduce potency .
  • Aromatic vs. Heterocyclic Rings : Pyridin-3-yl (target compound) vs. phenyl (10s) substitutions modulate solubility and π-π stacking interactions at the colchicine site .
  • Functional Group Swaps: Replacing methoxy with nitro () or adding triazole () shifts biological activity to non-tubulin targets.

Biological Activity

N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine is a compound that belongs to the thiazole family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Structural Overview

The compound can be represented by the molecular formula C13H12N4OSC_{13}H_{12}N_4OS, indicating the presence of nitrogen, sulfur, and oxygen in its structure. The unique combination of a thiazole ring, a pyridine moiety, and a methoxy-substituted phenyl group contributes to its biological activity .

Antimicrobial Activity

Research has shown that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been evaluated against various bacterial strains, demonstrating effective inhibition of growth.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli31.25 µg/mL
N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amines (various)S. aureus62.50 µg/mL

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-negative bacteria like E. coli .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study evaluating a series of thiazole derivatives found that certain compounds exhibited potent antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study focusing on related thiazole compounds, one derivative demonstrated IC50 values ranging from 0.36 to 0.86 μM across three human cancer cell lines (SGC-7901). The mechanism was linked to the inhibition of tubulin polymerization and disruption of microtubule dynamics, which are critical for cancer cell proliferation .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 Value (μM)
N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-aminesSGC-79010.36 - 0.86
Other Thiazole DerivativesVariousModerate Activity

The findings indicate that the compound could serve as a lead in developing new anticancer therapies .

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. The thiazole ring may facilitate interactions with metal ions or form hydrogen bonds with target proteins, while the methoxy and pyridine groups can enhance binding through π–π stacking interactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine and its derivatives?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with condensation reactions between substituted aryl amines and thiazole precursors. For example, and describe the use of aromatic amines (e.g., 4-methoxyaniline) reacting with thiazole intermediates under basic conditions (e.g., NaOH in ethanol). Key steps include cyclization via Hantzsch thiazole synthesis or Ullmann-type coupling for introducing pyridinyl groups. Yields are optimized by controlling reaction temperature (70–90°C) and solvent polarity (e.g., DMF or THF). Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. For instance, reports distinct aromatic proton signals at δ 7.77 ppm (doublet, J = 8.7 Hz) for pyridinyl protons and δ 6.90 ppm for methoxyphenyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI-MS m/z = 373.2 [M+H]⁺), while FT-IR identifies functional groups like C=N (1630–1650 cm⁻¹) and N-H stretches (3300–3400 cm⁻¹). X-ray crystallography (as in ) resolves absolute stereochemistry and crystal packing .

Q. What in vitro assays are used to evaluate the antiproliferative activity of this compound?

  • Methodological Answer : Standard assays include:

  • MTT/Proliferation Assays : IC₅₀ determination in cancer cell lines (e.g., SGC-7901 gastric carcinoma, HeLa) over 48–72 hours ( ).
  • Tubulin Polymerization Assays : Monitoring absorbance at 340 nm to quantify inhibition compared to colchicine (CA-4). For example, compound 10s (a derivative) showed 70% inhibition at 10 μM ().
  • Cell Cycle Analysis : Flow cytometry after propidium iodide staining to detect G2/M phase arrest (e.g., 10s induced 45% arrest at 1 μM) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position, amino linker) influence tubulin polymerization inhibition?

  • Methodological Answer : SAR studies ( ) reveal:

  • Methoxy Positioning : 4-Methoxy on the phenyl ring enhances hydrophobic interactions with tubulin’s β-subunit. Derivatives with 2,4-dimethoxy substituents (e.g., 10s ) show 3-fold higher activity than monosubstituted analogs.
  • Amino Linker Flexibility : Replacing sp² carbonyl with sp³ amino linkers improves binding entropy by allowing conformational adaptability (ΔG = −9.2 kcal/mol for 10s vs. −7.8 kcal/mol for rigid analogs).
  • Pyridinyl Substitution : 3-Pyridinyl groups enhance π-stacking with Tyrβ224 residues, critical for colchicine-site binding .

Q. What computational strategies validate the binding mode of this compound to tubulin’s colchicine site?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite is used to dock the compound into the colchicine site (PDB: 1SA0). reports a binding score of −9.5 kcal/mol for 10s , with hydrogen bonds to Asnβ258 and van der Waals interactions with Leuβ248.
  • Molecular Dynamics (MD) Simulations : 100-ns trajectories in GROMACS assess stability (RMSD < 2 Å) and key residue interactions (e.g., Lysβ352 salt bridges).
  • Free Energy Calculations : MM/GBSA predicts ΔG binding within ±1 kcal/mol of experimental data .

Q. How can researchers resolve contradictions in reported biological activity across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer : Contradictions may arise from:

  • Assay Conditions : Differences in cell line passage number, serum concentration, or incubation time. Standardization using NCI-60 protocols is recommended.
  • Compound Purity : HPLC purity >95% (e.g., ) must be verified; impurities like unreacted amines can skew results.
  • Solubility Effects : Use of DMSO vs. aqueous buffers impacts bioavailability. Pre-test solubility via nephelometry and adjust concentrations accordingly.
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets and identify outliers .

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